

# The LANCL2 Pathway: A Novel Immunometabolic Axis Activated by Omilancor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Omilancor |           |
| Cat. No.:            | B3028346  | Get Quote |

Blacksburg, VA – October 30, 2025 – **Omilancor**, a first-in-class, orally active, gut-restricted small molecule, is pioneering a new therapeutic approach for autoimmune diseases by targeting the Lanthionine Synthetase C-Like 2 (LANCL2) pathway. This in-depth guide explores the mechanism of action of **Omilancor**, detailing its activation of the LANCL2 pathway and presenting the significant preclinical and clinical data that underscore its therapeutic potential.

## **Executive Summary**

Omilancor activates the LANCL2 pathway, a novel immunometabolic target, to create a favorable regulatory microenvironment at the site of inflammation. By modulating the interplay between immunological and metabolic signals in immune cells, Omilancor decreases the production of key inflammatory mediators and enhances the function of regulatory T cells (Tregs).[1][2] This targeted, local action in the gastrointestinal tract minimizes systemic exposure and offers a promising safety profile. Phase 2 clinical trials in ulcerative colitis (UC) and Crohn's disease (CD) have demonstrated statistically significant and clinically meaningful efficacy, supporting its advancement into Phase 3 studies.[3]

## **The LANCL2 Signaling Pathway**

Lanthionine Synthetase C-Like 2 (LANCL2) is a G-protein coupled receptor that plays a crucial role in immunoregulatory processes.[4] **Omilancor**'s activation of LANCL2 initiates a signaling cascade that modulates cellular metabolism and immune responses.

## **Mechanism of LANCL2 Pathway Activation by Omilancor**



### Foundational & Exploratory

Check Availability & Pricing

**Omilancor** binding to LANCL2 is thought to induce a conformational change, leading to the activation of associated G-proteins. This initiates downstream signaling through multiple effectors, including Protein Kinase A (PKA), Akt, and mTORC2. A key consequence of this pathway activation is the enhancement of the IL-2/STAT5 signaling axis, which is critical for the differentiation and stability of immunosuppressive FOXP3+ regulatory T cells (Tregs).[5][6] Furthermore, LANCL2 activation influences cellular metabolism by activating AMP-activated protein kinase (AMPK), a central regulator of energy homeostasis.





Click to download full resolution via product page

Caption: LANCL2 Signaling Pathway Activated by Omilancor.



# **Quantitative Data Summary**

The following tables summarize the key quantitative data from preclinical and clinical studies of **Omilancor**.

**Preclinical Efficacy in Psoriasis Models** 

| Parameter                         | Imiquimod-Induced<br>Psoriasis Model         | IL-23-Induced Psoriasis<br>Model  |
|-----------------------------------|----------------------------------------------|-----------------------------------|
| Disease Severity Score            | Significant reduction with topical Omilancor | Amelioration of disease severity  |
| Epidermal Hyperplasia             | Significant reduction with topical Omilancor | Reduced epidermal<br>hyperplasia  |
| Acanthosis                        | Significant reduction with topical Omilancor | Not reported                      |
| IL-17 Expression                  | Significant downregulation                   | Not reported                      |
| Proinflammatory Cell Infiltration | Significant reduction                        | Decreased infiltration of T cells |

Data extracted from the Scientific Reports publication on topical **Omilancor** in psoriasis models.[2]

# Phase 2 Clinical Trial in Ulcerative Colitis (12 Weeks)



| Endpoint                                | Omilancor<br>(440 mg QD) | Placebo               | Δ (Omilancor -<br>Placebo) | p-value |
|-----------------------------------------|--------------------------|-----------------------|----------------------------|---------|
| Clinical<br>Remission                   | 30.4%                    | 3.7%                  | 26.7%                      | 0.01    |
| Endoscopic<br>Remission                 | 39.1%                    | 18.5%                 | 20.6%                      | 0.11    |
| Histological<br>Remission               | 43.5%                    | 22.2%                 | 21.3%                      | 0.14    |
| Durable<br>Remission (at 30<br>weeks)   | 38.5%                    | 21.4%                 | 17.1%                      | 0.05    |
| Endoscopic<br>Response (at 30<br>weeks) | 73.1%                    | 53.6%                 | 19.5%                      | 0.02    |
| Fecal Calprotectin Normalization        | 40.6% (at 2<br>weeks)    | 21.4% (at 2<br>weeks) | 19.2%                      | 0.048   |

Data from a Phase 2, randomized, double-blind, placebo-controlled trial in patients with ulcerative colitis.[1][7][8][9]

# Phase 2 Clinical Trial in Crohn's Disease (12 Weeks)



| Endpoint                                            | Omilancor (880 mg<br>QD) | Placebo | Δ (Omilancor -<br>Placebo) |
|-----------------------------------------------------|--------------------------|---------|----------------------------|
| Clinical Remission<br>(CDAI < 150)                  | 25.0%                    | 9.1%    | 15.9%                      |
| Clinical Response<br>(CDAI decrease ≥<br>100)       | 41.7%                    | 9.1%    | 32.6%                      |
| PRO-2 Remission                                     | 41.7%                    | 9.1%    | 32.6%                      |
| Fecal Calprotectin<br>Normalization (< 250<br>µg/g) | 33.3%                    | 14.3%   | 19.0%                      |

Data from a Phase 2, proof-of-concept, double-blind, parallel-group study in patients with moderate to severe Crohn's disease.[2][4][10][11][12]

## Biomarker Modulation in Ulcerative Colitis Phase 2 Trial

| Biomarker                      | Change with Omilancor<br>Treatment | p-value      |
|--------------------------------|------------------------------------|--------------|
| TNF-α expressing myeloid cells | Statistically significant decrease | 0.037        |
| IL-6 concentrations            | 55% lower                          | Not reported |
| TNF concentrations             | 44% lower                          | Not reported |
| IL-10 expression in remitters  | Increased                          | 0.036        |

Data from the Phase 2 clinical trial in ulcerative colitis.[13]

# Experimental Protocols In Vivo Psoriasis Models

Imiquimod (IMQ)-Induced Psoriasis Model:

#### Foundational & Exploratory





- BALB/c mice were treated daily with a topical application of 62.5 mg of imiquimod cream (5%) on the shaved back and right ear for 5 consecutive days.
- Omilancor (or vehicle control) was topically applied 1 hour after IMQ application.
- Disease severity was assessed daily using a scoring system for erythema, scaling, and thickness.
- On day 6, mice were euthanized, and skin, spleen, and lymph nodes were collected for histological and flow cytometric analysis.

#### IL-23-Induced Psoriasis Model:

- C57BL/6 mice received intradermal injections of 500 ng of recombinant murine IL-23 in the ear daily for 4 days.
- Topical **Omilancor** (or vehicle) was applied 1 hour post-injection.
- On day 4, mice were euthanized for histological analysis of the ear skin.





Click to download full resolution via product page

Caption: Experimental Workflow for In Vivo Psoriasis Models.

### In Vitro T Cell Assays

#### CD4+ T Cell Differentiation:

- Naïve CD4+ T cells were isolated from the spleens of mice using magnetic-activated cell sorting (MACS).
- Cells were cultured under Th17-polarizing conditions (anti-CD3, anti-CD28, IL-6, TGF-β, anti-IL-4, and anti-IFN-y) in the presence or absence of **Omilancor**.
- After 3-5 days, cells were analyzed for the expression of IL-17 and RORyt by flow cytometry.



#### Treg Suppression Assay:

- CD4+CD25+ Tregs and CD4+CD25- responder T cells (Tresp) were isolated from spleens.
- Tresp cells were labeled with a proliferation dye (e.g., CFSE).
- Tregs and Tresp cells were co-cultured at various ratios in the presence of anti-CD3/CD28 beads.
- After 72 hours, the proliferation of Tresp cells was measured by flow cytometry based on dye
  dilution.



Click to download full resolution via product page

**Caption:** Experimental Workflow for In Vitro T Cell Assays.

### **Clinical Trial Protocol for Ulcerative Colitis**

Study Design: A Phase 2, randomized, double-blind, placebo-controlled, parallel-group study was conducted in adult patients with active ulcerative colitis.



Patient Population: Patients with a Mayo Clinic Score (MCS) of 4-10 and an endoscopic subscore of  $\geq 2$  were enrolled. A modified intent-to-treat (mITT) population was defined as patients with rectal bleeding > 0, histological activity, and elevated fecal calprotectin at baseline.[1][7][8][9]

Treatment: Patients were randomized to receive **Omilancor** (440 mg or 880 mg once daily) or placebo for 12 weeks.

#### **Endpoints:**

- Primary Endpoint: Clinical remission at 12 weeks, defined as rectal bleeding = 0, stool frequency ≤ 1, and endoscopic appearance ≤ 1.[1][7][8][9]
- Secondary Endpoints: Histological remission (Geboes score < 3.1), endoscopic remission (Mayo endoscopic subscore < 2), and normalization of fecal calprotectin.[7][8]</li>

Biomarker Analysis: Colonic biopsies were collected at baseline and at the end of treatment for analysis of immune cell populations and cytokine expression by immunohistochemistry and/or flow cytometry. Fecal calprotectin levels were measured from stool samples.

### Conclusion

**Omilancor** represents a promising novel therapeutic for autoimmune diseases, with a unique mechanism of action centered on the activation of the LANCL2 pathway. The robust preclinical data and the statistically significant and clinically meaningful results from Phase 2 trials in ulcerative colitis and Crohn's disease provide a strong foundation for its continued development. By targeting the intersection of immunity and metabolism, **Omilancor** offers a targeted, gut-restricted approach that has the potential to address the unmet needs of patients with chronic inflammatory conditions.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

#### Foundational & Exploratory





- 1. nimml.org [nimml.org]
- 2. nimml.org [nimml.org]
- 3. NImmune Biopharma Announces Positive Results of Omilancor in Ulcerative Colitis and Crohn's disease at the American College of Gastroenterology 2023 Annual Scientific Meeting [businesswire.com]
- 4. Efficacy and Safety of Omilancor in a Phase 2 Randomized, Double-blind, Placebocontrolled Trial of | Nutritional Immunology and Molecular Medicine Laboratory [nimml.org]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. scholars.mssm.edu [scholars.mssm.edu]
- 8. WITHDRAWN: EFFICACY, SAFETY, AND TOLERABILITY OF OMILANCOR IN A PHASE 2 RANDOMIZED, DOUBLE-BLIND, PLACEBO-CONTROLLED TRIAL OF PATIENTS WITH ULCERATIVE COLITIS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WITHDRAWN: EFFICACY, SAFETY, AND TOLERABILITY OF OMILANCOR IN A PHASE 2 RANDOMIZED, DOUBLE-BLIND, PLACEBO-CONTROLLED TRIAL OF PATIENTS WITH ULCERATIVE COLITIS - ProQuest [proquest.com]
- 10. hcplive.com [hcplive.com]
- 11. Highlights in Crohn's Disease From the American College of Gastroenterology (ACG) 2023 Annual Scientific Meeting: Commentary PMC [pmc.ncbi.nlm.nih.gov]
- 12. NIMML Announces Positive Results of Omilancor Clinical Trials in Ulcerative Colitis and Crohn's Dise | Nutritional Immunology and Molecular Medicine Laboratory [nimml.org]
- 13. NImmune Biopharma Provides Update on Omilancor Clinical Development Programs in Ulcerative Colitis and Crohn's Disease NImmune [nimmunebio.com]
- To cite this document: BenchChem. [The LANCL2 Pathway: A Novel Immunometabolic Axis Activated by Omilancor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3028346#lancl2-pathway-activation-by-omilancor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com